tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate: is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a tert-butyl ester group, a benzyloxyethyl side chain, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the benzyloxyethyl moiety.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxyethyl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxyethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Benzyloxyacetic acid, benzaldehyde.
Reduction: Benzyloxyethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids during multi-step synthesis.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of biological probes for studying enzyme mechanisms and interactions.
Industry:
Material Science:
Catalysis: Used as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The benzyloxyethyl group can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under suitable conditions .
Comparison with Similar Compounds
- tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
- tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate
- tert-Butyl 4-(2-amino-ethyl)-benzoate
Comparison:
- Structural Features: While all these compounds contain a tert-butyl ester group, they differ in their core structures and functional groups. The presence of a cyclopropane ring in this compound makes it unique compared to the other compounds .
- Reactivity: The reactivity of these compounds varies based on their functional groups and core structures. The cyclopropane ring in this compound imparts unique reactivity compared to the other compounds .
Properties
Molecular Formula |
C17H24O3 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
tert-butyl 1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H24O3/c1-16(2,3)20-15(18)17(9-10-17)11-12-19-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI Key |
OMBJZRDHDCPPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.